![molecular formula C16H18F3NO2 B2547310 N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide CAS No. 2411263-87-9](/img/structure/B2547310.png)
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
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Overview
Description
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes an oxolane ring, a trifluorophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluorobenzene derivative and an appropriate nucleophile.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be synthesized through an amide coupling reaction between an appropriate amine and acryloyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]acetamide: Similar structure but with an acetamide moiety instead of a prop-2-enamide.
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]but-2-enamide: Similar structure but with a but-2-enamide moiety instead of a prop-2-enamide.
Uniqueness
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c1-3-15(21)20(10(2)14-5-4-6-22-14)9-11-7-12(17)16(19)13(18)8-11/h3,7-8,10,14H,1,4-6,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTLCIXCFCNSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N(CC2=CC(=C(C(=C2)F)F)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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